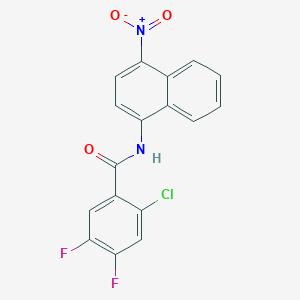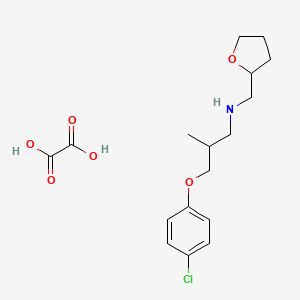![molecular formula C14H19BrClNO5 B4003717 N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4003717.png)
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Descripción general
Descripción
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that features a combination of bromine, chlorine, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The process often includes:
Halogenation: Introduction of bromine and chlorine atoms to the phenol ring.
Etherification: Formation of the phenoxy group by reacting the halogenated phenol with an appropriate alkylating agent.
Amine Introduction: Reaction of the phenoxy intermediate with 2-methylpropan-2-amine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and etherification processes, followed by purification steps such as crystallization or distillation to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction can produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar halogenation but lacking the amine and oxalic acid components.
(4-bromo-2-chlorophenoxy)acetic acid: Another phenoxy derivative with different functional groups.
Propiedades
IUPAC Name |
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO.C2H2O4/c1-12(2,3)15-6-7-16-11-5-4-9(13)8-10(11)14;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJIYROIOOSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-Ethylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003643.png)
![2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4003651.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4003664.png)
![1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003670.png)
![N-isopropyl-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4003673.png)
![4-{4-[(4-chlorophenyl)thio]butyl}morpholine oxalate](/img/structure/B4003677.png)
![N'-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003680.png)

![N-[2-(2-bromo-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003690.png)
![1-{2-[2-(2-sec-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4003699.png)

![1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4003707.png)

